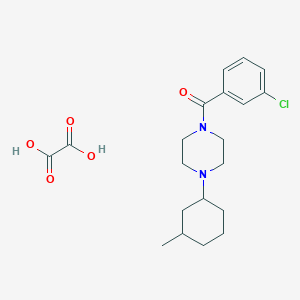![molecular formula C18H17BrClN3O2S B4920129 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4920129.png)
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, also known as BCTB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule is a potent inhibitor of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various cellular processes. In
Wissenschaftliche Forschungsanwendungen
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has been widely used in scientific research to investigate the role of calcium-activated chloride channels in various physiological and pathological processes. For example, this compound has been shown to inhibit the volume-regulated anion channel in human lung cancer cells, which suggests that this channel may play a role in cancer cell proliferation and migration. This compound has also been used to study the effects of calcium-activated chloride channels on airway smooth muscle contraction, which could have implications for the treatment of asthma and other respiratory diseases.
Wirkmechanismus
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide is a potent inhibitor of the calcium-activated chloride channel, which is involved in a wide range of cellular processes, including membrane excitability, cell volume regulation, and fluid secretion. This compound binds to a specific site on the channel and blocks the flow of chloride ions through the channel pore, which leads to a decrease in intracellular chloride concentration and membrane hyperpolarization. This mechanism of action makes this compound a valuable tool for investigating the physiological and biochemical roles of calcium-activated chloride channels in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific cellular context. For example, this compound has been shown to inhibit the proliferation and migration of human lung cancer cells, which suggests that this compound may have potential as a cancer therapeutic. This compound has also been shown to inhibit airway smooth muscle contraction, which could have implications for the treatment of asthma and other respiratory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of the calcium-activated chloride channel, which makes it a valuable tool for investigating the physiological and biochemical roles of this channel in various cellular processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for use in scientific research. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has been shown to have off-target effects on other ion channels, which could complicate the interpretation of experimental results. Additionally, the effects of this compound may vary depending on the specific cellular context, which could limit its usefulness in certain experimental settings.
Zukünftige Richtungen
For 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide research include investigating its potential as a cancer therapeutic and exploring the role of calcium-activated chloride channels in the pathogenesis of various diseases.
Synthesemethoden
The synthesis of 2-bromo-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 2-bromo-4'-morpholinylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-chloro-4-(4-morpholinyl)aniline in the presence of triethylamine to produce the final product. This method is reported to yield this compound with a purity of over 98%, making it suitable for use in scientific research.
Eigenschaften
IUPAC Name |
2-bromo-N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClN3O2S/c19-14-4-2-1-3-13(14)17(24)22-18(26)21-12-5-6-16(15(20)11-12)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXKZFRNXOSLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,10-bis[4-(2-hydroxyethyl)phenyl]-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4920050.png)

![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B4920064.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4920069.png)
![1-[2-(3-methoxyphenoxy)ethoxy]-2,3,5-trimethylbenzene](/img/structure/B4920074.png)
![methyl 4-chloro-3-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}benzoate](/img/structure/B4920080.png)
![N-[2-(diethylamino)ethyl]-N-ethyl-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B4920084.png)
![1-(5-chloro-2-pyridinyl)-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B4920085.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-furylmethyl)-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4920088.png)
![N-[5-(5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B4920104.png)

![3-[(5-bromo-2-pyridinyl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4920111.png)

![5-[6-(cyclohexylamino)-3-pyridazinyl]-2-methylbenzenesulfonamide](/img/structure/B4920124.png)
